molecular formula C20H21N3O5 B5758378 2-(3-ethyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-phenylacetamide

2-(3-ethyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-phenylacetamide

Número de catálogo: B5758378
Peso molecular: 383.4 g/mol
Clave InChI: JDOYSTBTUHFKBR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 2-(3-ethyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-phenylacetamide features a quinazoline-2,4-dione core substituted with an ethyl group at position 3 and methoxy groups at positions 6 and 6. The N-phenylacetamide moiety is linked via a methylene bridge to the quinazoline ring.

Propiedades

IUPAC Name

2-(3-ethyl-6,7-dimethoxy-2,4-dioxoquinazolin-1-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5/c1-4-22-19(25)14-10-16(27-2)17(28-3)11-15(14)23(20(22)26)12-18(24)21-13-8-6-5-7-9-13/h5-11H,4,12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDOYSTBTUHFKBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC(=C(C=C2N(C1=O)CC(=O)NC3=CC=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-ethyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-phenylacetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Ethyl and Methoxy Groups: The ethyl and methoxy groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a base such as potassium carbonate.

    Formation of the Acetamide Moiety: The acetamide group can be introduced by reacting the quinazolinone intermediate with phenylacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydroquinazoline derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Aplicaciones Científicas De Investigación

2-(3-ethyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-phenylacetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.

    Pharmacology: The compound is investigated for its potential to act as an anti-inflammatory agent.

    Biochemistry: It is used in studies to understand enzyme-substrate interactions and the mechanisms of enzyme inhibition.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules.

Mecanismo De Acción

The mechanism of action of 2-(3-ethyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to a decrease in cell proliferation or inflammation, depending on the specific enzyme targeted.

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Core Structure Variations

Quinazoline vs. Heterocyclic Cores

  • Triazole-containing analogs (e.g., compounds 6a–6c in ): These feature a 1,2,3-triazole ring instead of quinazoline, synthesized via copper-catalyzed azide-alkyne cycloaddition.
  • Nucleoside analogs (e.g., compounds 3a and 3e in –3): These incorporate a tetrahydrofuran-phosphonic acid group linked to quinazoline dione, designed for antiviral activity. Their increased polarity (logP < 0) contrasts with the target compound’s moderate lipophilicity (estimated logP ~3–4) .

Substituent Effects on Quinazoline Derivatives

Table 1: Key Substituent Comparisons
Compound ID/Name R1 (Position 3) R2 (Acetamide Substituent) Molecular Weight logP Key Features Reference
Target Compound Ethyl Phenyl ~413 (estimated) ~3.5 Balanced lipophilicity
Y020-2176 () Cyclohexyl 2-Methylphenyl 451.52 3.90 Increased steric bulk, higher logP
C260-3000 () 3-Methoxyphenyl 4-Ethoxyphenyl 505.53 ~4.2 Enhanced aromaticity, higher MW
Anticonvulsant Compound () - 2,4-Dichlorophenylmethyl ~390 (estimated) ~2.8 Electrophilic chlorine substituents
  • Ethyl vs.
  • Methoxy vs. Chlorine (Acetamide Substituent) : Chlorine substituents () introduce electronegativity, enhancing binding to hydrophobic pockets, while methoxy/ethoxy groups () may improve metabolic stability through steric hindrance .

Physicochemical and Pharmacokinetic Profiles

  • logP and Solubility : The target compound’s estimated logP (~3.5) positions it within the optimal range for oral bioavailability (logP 2–5). In contrast, Y020-2176 (logP 3.9) and C260-3000 (logP ~4.2) may face solubility challenges, necessitating formulation adjustments .
  • Hydrogen-Bonding Capacity: The quinazoline-2,4-dione core provides two hydrogen-bond acceptors (C=O), critical for target engagement.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.